N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide
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Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyrazines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrazine ring . Pyrazolopyrazines are part of a broader group of compounds known as diazepines .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-hydroxyethylhydrazine with 2,2-dichlorovinylacetophenones . The resulting pyrazolines can then undergo cyclization to afford the desired pyrazolo[5,1-c][1,4]oxazines .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray crystallography . The structure typically includes a pyrazolo[5,1-c][1,4]oxazine core .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve oxidation reactions . The regioselectivity of the reaction can be controlled using different leaving groups .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point, NMR data, and HRMS data have been reported for similar compounds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-3-12(17)13-6-7-15-8-9-16-11(10-15)4-5-14-16/h4-5H,6-10H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLMRLMFVTWRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CCN2C(=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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